Compound Description: These compounds are described in a patent as potent antagonists of the Cannabinoid-1 (CB1) receptor. [] They are characterized by a central 4,5-dihydro-1H-pyrazole core substituted with various aryl and heteroaryl groups. The patent emphasizes the therapeutic potential of these compounds for treating psychiatric and neurological diseases. []
Relevance: While these derivatives do not share a direct structural resemblance with 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine, they highlight the biological significance of incorporating heterocyclic rings, particularly those containing nitrogen, in drug design. The exploration of various heterocyclic cores, like the 4,5-dihydro-1H-pyrazole, is relevant in understanding the structure-activity relationships of compounds targeting similar biological pathways. []
Compound Description: This class of compounds, also described in a patent, exhibits potent inhibitory activity against PDE-4, an enzyme involved in inflammatory processes. [] These compounds feature a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core linked to a 3',4'-dialkoxyphenyl group, and are suggested for treating inflammation-related diseases, arthritis, atopic dermatitis, tumors, and brain diseases. []
Compound Description: This compound, known as 873140, is a potent noncompetitive allosteric antagonist of the CCR5 receptor, a key target for HIV entry inhibition. [] It effectively blocks chemokine binding and downstream signaling, demonstrating long-lasting antiviral effects. []
Relevance: Although 873140 does not share the same core structure as 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine, it illustrates the potential of targeting chemokine receptors for therapeutic intervention. [] The study also highlights the significance of exploring allosteric modulators of receptor function, which can offer advantages in terms of selectivity and prolonged duration of action compared to competitive antagonists.
N-(4-Cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) and N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9)
Compound Description: LP-211 and its analog MEL-9 are arylpiperazine derivatives identified as high-affinity, brain-penetrant ligands for the serotonin 5-HT7 receptor. [] Both compounds display long-lasting inhibition of radioligand binding and downstream signaling, suggesting potential applications in treating disorders associated with 5-HT7 receptor dysfunction. []
Relevance: The presence of a piperazine ring in LP-211 and MEL-9 is a notable structural similarity to 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine. [] This similarity suggests that piperazine-containing compounds can interact with various biological targets, emphasizing the versatility of this heterocyclic moiety in drug design. The study on LP-211 and MEL-9 emphasizes the potential of targeting specific serotonin receptors for therapeutic benefit.
2-Morpholine-4ylethyl-3H-1,2,4-triazole-3-ones and Derivatives
Compound Description: This series of compounds, containing a morpholine moiety linked to a 1,2,4-triazole ring, were synthesized and evaluated for their antimicrobial activity. [] Several derivatives, including sulfonyl and hydrazide analogs, demonstrated good or moderate antimicrobial activity, highlighting their potential as novel antimicrobial agents. []
Relevance: These compounds share the morpholine ring with 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine. [] This shared structural feature suggests that incorporating a morpholine ring might contribute to the biological activity of these compounds. Additionally, the exploration of various substitutions on the triazole ring provides valuable insights into structure-activity relationships, which can be beneficial in the design of new compounds with enhanced activity or target specificity.
N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-Oxadiazol-2-yl)thio]acetamides and N-[2-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-Oxadiazol-2-yl)thio]acetamides
Compound Description: These compounds, featuring a morpholine group attached to a phenyl ring linked to a 1,3,4-oxadiazole via a thioacetamide bridge, were synthesized and characterized. [] They were evaluated for their antibacterial, antifungal, hemolytic, and enzyme inhibition activities, and some exhibited promising results. []
Relevance: Similar to the previous example, these compounds share the morpholine ring with 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine. [] This shared structural feature, along with the presence of a thioether linkage, suggests potential similarities in their pharmacokinetic properties and modes of interaction with biological targets. The study highlights the importance of exploring different heterocyclic combinations and linker strategies to optimize biological activity.
Benzyl Sulfides Bearing 1,3,4-Oxadiazole Moiety and Sulfomorpholine Functionality
Compound Description: These novel benzyl sulfides were synthesized by reacting 4-(4-(bromomethyl)phenyl)sulfonyl)morpholine with various 5-substituted-1,3,4-oxadiazole-2-thiols. [] They feature a benzyl sulfide linked to both a morpholine ring and a 1,3,4-oxadiazole ring.
Relevance: The presence of a morpholine ring and a thioether linkage in these compounds makes them structurally related to 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine. [] The study emphasizes the versatility of using a sulfonyl group as a linker between different heterocyclic rings and aromatic moieties in drug design. The exploration of diverse 1,3,4-oxadiazole substitutions further contributes to understanding the structure-activity relationships of this class of compounds.
Compound Description: These derivatives, characterized by a morpholine ring linked to a 1,3,4-oxadiazole via a thioether bridge, were synthesized through nucleophilic substitution reactions. [] The diversity in aryl/aralkyl substitutions on the oxadiazole ring aimed to explore potential structure-activity relationships and identify compounds with promising biological activities. []
Relevance: The presence of a morpholine ring and a thioether linkage connecting it to a 1,3,4-oxadiazole ring makes these compounds structurally related to 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine. [] The study further highlights the importance of investigating the influence of varying linker lengths, such as the ethyl linker in these derivatives, on the biological activity and physicochemical properties of the compounds.
Compound Description: SQ 29,548 is a potent competitive thromboxane receptor antagonist, demonstrating high affinity for thromboxane receptors in various rat tissues, including aorta, trachea, and portal vein. [] Its activity highlights its potential as a therapeutic agent for conditions involving thromboxane receptor activation. []
Relevance: While SQ 29,548 does not share a direct structural resemblance with 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine, it exemplifies the therapeutic significance of targeting specific receptor subtypes. [] The study on SQ 29,548 and other thromboxane receptor antagonists underscores the importance of optimizing structural features to achieve potent and selective antagonism of specific receptors, a key consideration in drug development.
Compound Description: SSR182289A is a potent and selective thrombin inhibitor with promising oral antithrombotic properties demonstrated in various animal models. [] It effectively inhibits thrombus formation in both venous and arterial settings, indicating its therapeutic potential for treating thrombotic disorders. []
Relevance: Although SSR182289A does not structurally resemble 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine, it showcases the therapeutic relevance of targeting serine proteases like thrombin. [] The study emphasizes the importance of developing orally active inhibitors with favorable pharmacokinetic profiles, as this is critical for clinical application.
Compound Description: LB42708 is a potent farnesyltransferase (FTase) inhibitor that exhibits antiangiogenic activity by suppressing VEGF-induced signaling pathways in endothelial cells. [] It also suppresses tumor growth and angiogenesis in vivo, highlighting its potential as an anticancer agent. []
Relevance: Although LB42708 lacks a direct structural resemblance with 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine, it demonstrates the therapeutic relevance of targeting angiogenesis. [] The study highlights the potential of FTase inhibitors as antiangiogenic agents and provides valuable insights into their molecular mechanisms of action.
Compound Description: These compounds are uridine 5′-diphosphate glucose analogs designed as inhibitors of protein glycosylation. [] Some of these derivatives, particularly those with benzyl or benzoyl protecting groups, exhibited antiviral activity against HSV-1 by inhibiting protein glycosylation in infected cells. []
Relevance: While these uridine derivatives lack a direct structural relationship with 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine, they demonstrate the therapeutic potential of targeting protein glycosylation pathways. [] The study highlights the importance of exploring nucleotide analogs as potential antiviral agents and provides insights into their mechanisms of action.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.